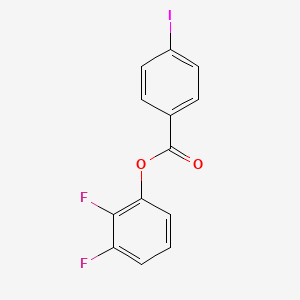

2,3-Difluorophenyl 4-iodobenzoate

Description

2,3-Difluorophenyl 4-iodobenzoate is an aromatic ester featuring a 4-iodobenzoate backbone esterified to a 2,3-difluorophenyl group. The compound combines halogen (iodine) and fluorine substituents, which impart distinct electronic, steric, and physicochemical properties. The iodine atom at the para position of the benzoate moiety enhances polarizability and heavy-atom effects, while the ortho- and meta-fluorine atoms on the phenyl group influence dipole moments and intermolecular interactions (e.g., C–F⋯π stacking) . Such structural attributes make it relevant in medicinal chemistry (e.g., cholinesterase ligand design) and materials science (e.g., crystal engineering) .

Properties

IUPAC Name |

(2,3-difluorophenyl) 4-iodobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F2IO2/c14-10-2-1-3-11(12(10)15)18-13(17)8-4-6-9(16)7-5-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVBNYJIOFIEAJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)OC(=O)C2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F2IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluorophenyl 4-iodobenzoate typically involves the esterification of 2,3-difluorophenol with 4-iodobenzoic acid. This reaction can be catalyzed by various reagents, such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of 2,3-difluorophenylboronic acid with 4-iodobenzoic acid in the presence of a palladium catalyst and a base . This method offers high yields and can be easily scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluorophenyl 4-iodobenzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom in the molecule can be replaced by other nucleophiles through substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under appropriate conditions.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl benzoates, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2,3-Difluorophenyl 4-iodobenzoate has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the development of new synthetic methodologies.

Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-Difluorophenyl 4-iodobenzoate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms in the molecule can enhance its binding affinity to certain biological targets, such as enzymes or receptors. The iodine atom can also participate in halogen bonding interactions, further influencing the compound’s activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

4-Iodobenzoate Esters with Non-Fluorinated Aromatic Groups

- Example : 1-Methylpiperidin-4-yl 4-iodobenzoate (Compound 1 in )

- Key Differences :

- The esterifying group is a piperidine derivative instead of a fluorinated phenyl ring.

- Log P : Calculated log P = 2.61–2.70, indicating moderate lipophilicity suitable for blood-brain barrier (BBB) penetration .

Applications : Designed as cholinesterase ligands for neurological imaging; lacks fluorinated aromatic interactions critical for specific protein binding .

Fluorinated Aromatic Esters with Alternative Halogens

- Example : N-(2,3-Difluorophenyl)-2-fluorobenzamide (–2)

- Key Differences :

- Contains an amide bond instead of an ester linkage.

- Structural Impact : Amides exhibit stronger hydrogen-bonding capacity and rigidity compared to esters, affecting both bioavailability and solid-state packing .

Crystal Packing : C–F⋯Cg interactions (3.15–3.40 Å) dominate, similar to iodobenzoates, but iodine’s polarizability may introduce heavier halogen bonding .

- The iodine atom may engage in halogen bonding (e.g., I⋯O/N), a feature absent in purely fluorinated amides .

Polyhalogenated Pharmaceutical Derivatives

- Example : (4aR)-1-[(2,3-Difluoro-4-iodophenyl)methyl]pyrrolo-pyridazine carboxamides (–7)

- Key Differences :

- Complex pyrrolo-pyridazine scaffolds with multiple halogen substitutions (F, I).

- Synthetic Complexity : Requires multi-step synthesis (e.g., aldehyde coupling, cyclization) compared to the straightforward esterification of 4-iodobenzoic acid .

Comparison :

The target compound’s simplicity (single ester bond) offers synthetic accessibility, whereas polyhalogenated carboxamides prioritize target-specific interactions (e.g., enzyme active-site binding via halogenated aryl groups) .

Physicochemical and Crystallographic Properties

Table 1: Key Properties of 2,3-Difluorophenyl 4-Iodobenzoate and Analogs

*Estimated based on additive substituent contributions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.